molecular formula C17H23NO2 B094779 Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate CAS No. 17243-69-5

Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate

Cat. No. B094779
CAS RN: 17243-69-5
M. Wt: 273.37 g/mol
InChI Key: WDEFBBTXULIOBB-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-(Dimethylamino)ethyl methacrylate (DMAEMA) . DMAEMA is a methacrylic acid derivative used as a monomer in the production of polymers with a wide range of applications . It’s also used in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .


Synthesis Analysis

While specific synthesis methods for your compound were not found, a related compound, 2-dimethylaminoethyl chloride hydrochloride , has been synthesized using dimethylethanolamine as a raw material . The reaction was carried out under an ice water bath condition at a temperature of 5-15°C .

Scientific Research Applications

Non-Linear Optical Material

Ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1 H -pyrrole-2-carboxylate, a compound related to Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, exhibits properties suitable for non-linear optical (NLO) materials. This is due to its significant first hyperpolarizability, indicating potential in optical and electronic applications (Singh, Rawat, & Sahu, 2014).

Peptide Synthesis

The 2-(diphenylphosphino) ethyl group, which contains a structure similar to the compound , has been used as a carboxyl-protecting group in peptide chemistry. This demonstrates the compound's relevance in synthesizing complex biological molecules (Chantreux, Gamet, Jacquier, & Verducci, 1984).

Heterocyclic Compound Synthesis

Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, structurally related to the compound , has been used in the synthesis of heterocyclic compounds, showcasing its potential in diverse chemical synthesis applications (Albreht, Uršič, Svete, & Stanovnik, 2009).

Amide Formation in Bioconjugation

1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide, a related compound, is used to study the mechanism of amide formation between carboxylic acid and amine in aqueous media. This is essential for understanding bioconjugation processes in biological and medical research (Nakajima & Ikada, 1995).

Synthesis of Imidazolecarboxylates

Ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate, similar in structure, has been used in the regioselective synthesis of 1-alkyl-4-imidazolecarboxylates, illustrating the compound's potential in creating diverse organic molecules (Helal & Lucas, 2002).

properties

IUPAC Name

ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEFBBTXULIOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860247
Record name Ethyl 6-(dimethylamino)-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate

CAS RN

17243-69-5, 20380-58-9
Record name Ethyl 2-(dimethylamino)-1-phenyl-3-cyclohexene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17243-69-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
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